2-[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(furan-2-yl)methyl]acetamide
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Description
2-[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(furan-2-yl)methyl]acetamide is a useful research compound. Its molecular formula is C20H16N4O5 and its molecular weight is 392.371. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The compound 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-furylmethyl)acetamide, due to its complex structure, is subject to research in the field of synthetic chemistry and structural analysis. Studies such as "Unexpected synthesis of novel 2-pyrone derivatives: crystal structures, Hirshfeld surface analysis and computational studies" focus on the synthesis and characterization of novel compounds through single crystal X-ray diffraction, density functional theory (DFT) calculations, and Hirshfeld surface analysis. These methods provide insights into the molecular interactions and crystal packing, essential for understanding the physical and chemical properties of such compounds (Sebhaoui et al., 2020).
Antimicrobial and Antitumor Activities
The exploration of antimicrobial and antitumor activities is a significant area of research for compounds like 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-furylmethyl)acetamide. Studies such as "In Silico Approach Towards the Prediction of Drug-likeness, in Vitro Microbial Investigation and Formation of Dihydropyrrolone Conjugates" report the synthesis of related compounds and their screening for antimicrobial activities against various bacterial and fungal strains. Such research contributes to the development of new pharmaceutical agents with potential applications in treating infections and diseases (Pandya et al., 2019).
Molecular Docking and Dynamics
The compound's interaction with biological targets is analyzed through molecular docking and dynamics studies. Research like "Unexpected synthesis of novel 2-pyrone derivatives" investigates binding modes within specific protein targets, such as Tyrosine-protein kinase JAK2, using molecular docking and dynamics simulation. This approach provides valuable information on the compound's potential as a lead for the development of new therapeutic agents by identifying its interaction with biological molecules and predicting its biological activity (Sebhaoui et al., 2020).
Properties
IUPAC Name |
2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O5/c25-19(21-10-14-2-1-7-27-14)11-23-5-6-24-16(20(23)26)9-15(22-24)13-3-4-17-18(8-13)29-12-28-17/h1-9H,10-12H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJTYQLVORHCGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN4C=CN(C(=O)C4=C3)CC(=O)NCC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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